Cas no 29671-29-2 (2-Chloro-4-methylpentanoic acid)

2-Chloro-4-methylpentanoic acid is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂. This compound is characterized by its chloro and methyl substituents on the pentanoic acid backbone, which impart unique reactivity and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its utility in nucleophilic substitution and condensation reactions. Its well-defined structure and moderate acidity make it suitable for controlled functionalization. The compound is typically supplied as a high-purity liquid or solid, ensuring consistency in synthetic applications. Proper handling is advised due to its potential irritant properties.
2-Chloro-4-methylpentanoic acid structure
29671-29-2 structure
Product Name:2-Chloro-4-methylpentanoic acid
CAS No:29671-29-2
MF:C6H11ClO2
MW:150.603341341019
CID:257446
PubChem ID:169071
Update Time:2025-11-02

2-Chloro-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,2-chloro-4-methyl-
    • 2-Chloro-4-methylpentanoate
    • 2-Chloro-4-methylvalerate
    • 29671-29-2
    • EN300-150956
    • SCHEMBL936160
    • E72665
    • AKOS022504716
    • 2-Chloroisocaproic acid
    • 2-Chloro-4-methylpentanoicacid
    • 2-Cica
    • 2-Chloro-4-methylpentanoic acid
    • CBQBIPRPIHIKPW-UHFFFAOYSA-
    • CBQBIPRPIHIKPW-UHFFFAOYSA-N
    • InChI=1/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
    • LS-13161
    • alpha-Chloroisocaproate
    • PD194182
    • FT-0638794
    • (2R)-2-chloro-4-methylpentanoic acid
    • SB44861
    • Pentanoic acid, 2-chloro-4-methyl-
    • DTXSID20952133
    • DB-355673
    • 2-Chloro-4-methyl-pentanoic acid
    • DB-047428
    • Inchi: 1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
    • InChI Key: CBQBIPRPIHIKPW-UHFFFAOYSA-N
    • SMILES: ClC(C(=O)O)CC(C)C

Computed Properties

  • Exact Mass: 150.04483
  • Monoisotopic Mass: 150.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.121
  • Boiling Point: 228°Cat760mmHg
  • Flash Point: 91.7°C
  • Refractive Index: 1.451
  • PSA: 37.3

2-Chloro-4-methylpentanoic acid Pricemore >>

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2-Chloro-4-methylpentanoic acid Related Literature

Additional information on 2-Chloro-4-methylpentanoic acid

Comprehensive Overview of 2-Chloro-4-methylpentanoic acid (CAS No. 29671-29-2): Properties, Applications, and Industry Insights

2-Chloro-4-methylpentanoic acid (CAS No. 29671-29-2) is a versatile organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and specialty chemicals. Its molecular structure, featuring a chloro substituent and a methyl branch, contributes to unique reactivity patterns, making it valuable for asymmetric synthesis and chiral building blocks. Recent studies highlight its role in green chemistry initiatives, aligning with global trends toward sustainable manufacturing.

The compound’s IUPAC name, 2-chloro-4-methylpentanoic acid, reflects its precise chemical configuration, while alternative names like 4-methyl-2-chloropentanoic acid are occasionally used in literature. Researchers frequently search for "synthesis of 29671-29-2" or "2-chloro-4-methylpentanoic acid applications," underscoring its relevance in synthetic organic chemistry. Analytical techniques such as HPLC and NMR are critical for purity verification, a topic often queried in academic forums.

Industrially, CAS 29671-29-2 serves as a precursor for bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and flavor enhancers. Its carboxylic acid functionality allows for esterification or amidation, enabling diverse derivatization. Environmental concerns drive interest in "biodegradability of chloroalkanoic acids," with studies exploring microbial degradation pathways for such compounds.

From a regulatory standpoint, 2-chloro-4-methylpentanoic acid is not classified as hazardous under major chemical inventories like REACH or TSCA. However, proper handling guidelines emphasize neutral pH storage to prevent decomposition. The compound’s melting point (∼35°C) and solubility in polar solvents are frequently cited in technical datasheets, addressing common user queries.

Emerging applications include its use in metal-organic frameworks (MOFs) and catalysis, where its chiral center aids in enantioselective reactions. Patent analyses reveal growing interest in "29671-29-2 derivatives for drug delivery," particularly in controlled-release formulations. This aligns with the pharmaceutical industry’s focus on precision medicine.

In summary, 2-chloro-4-methylpentanoic acid (CAS No. 29671-29-2) exemplifies the intersection of structural complexity and functional utility. Its adaptability across sectors—from fine chemicals to biomaterials—positions it as a compound of enduring scientific and industrial significance.

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